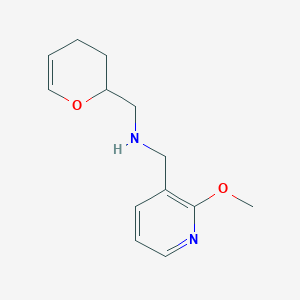

1-(3,4-Dihydro-2h-pyran-2-yl)-N-((2-methoxypyridin-3-yl)methyl)methanamine

Description

1-(3,4-Dihydro-2H-pyran-2-yl)-N-((2-methoxypyridin-3-yl)methyl)methanamine is a methanamine derivative featuring a 3,4-dihydro-2H-pyran moiety and a 2-methoxypyridin-3-ylmethyl substituent.

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

1-(3,4-dihydro-2H-pyran-2-yl)-N-[(2-methoxypyridin-3-yl)methyl]methanamine |

InChI |

InChI=1S/C13H18N2O2/c1-16-13-11(5-4-7-15-13)9-14-10-12-6-2-3-8-17-12/h3-5,7-8,12,14H,2,6,9-10H2,1H3 |

InChI Key |

UFPRFTQZCBROJD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=N1)CNCC2CCC=CO2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

Retrosynthetic Analysis

The most logical disconnection for 1-(3,4-Dihydro-2H-pyran-2-yl)-N-((2-methoxypyridin-3-yl)methyl)methanamine would be at the C-N bond connecting the dihydropyran-derived fragment to the methoxypyridine-derived fragment. This leads to two key building blocks:

- 3,4-Dihydro-2H-pyran-2-carboxaldehyde or 3,4-dihydro-2H-pyran-2-methanol

- (2-Methoxypyridin-3-yl)methylamine

The general synthetic approaches can be categorized as follows:

Reductive Amination Strategy

This approach involves the reaction of 3,4-dihydro-2H-pyran-2-carboxaldehyde with (2-methoxypyridin-3-yl)methylamine under reductive conditions. This is likely the most direct and efficient route to the target compound.

Alkylation Strategy

This method would involve the alkylation of (2-methoxypyridin-3-yl)methylamine with an appropriate 3,4-dihydro-2H-pyran-2-yl derivative bearing a good leaving group, such as a halide or sulfonate.

Multi-component Reaction Strategy

This approach could potentially involve a one-pot process combining multiple reactants to directly form the target compound.

Preparation of Key Intermediates

Synthesis of 3,4-Dihydro-2H-pyran-2-carboxaldehyde

3,4-Dihydro-2H-pyran-2-carboxaldehyde is a crucial intermediate for the synthesis of the target compound. Several methods for its preparation have been documented in the literature.

Enzymatic Resolution Approach

One effective method involves the enzyme-catalyzed kinetic resolution of racemic 2-acetoxymethyl-3,4-dihydro-2H-pyran, followed by oxidation of the resulting alcohol.

The key steps include:

- Preparation of racemic 2-acetoxymethyl-3,4-dihydro-2H-pyran

- Enzymatic hydrolysis using porcine pancreatic lipase (PPL)

- Oxidation of the resulting alcohol to the aldehyde

The procedure reported by Kang et al. involves enzymatic hydrolysis of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran using porcine pancreatic lipase in phosphate buffer and acetone, which provided (S)-alcohol with >99% enantiomeric excess (e.e.).

Table 1: Conditions for Enzymatic Resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran

| Enzyme | Buffer | Co-solvent | Temperature | Time | Product | e.e. (%) |

|---|---|---|---|---|---|---|

| PPL | 0.01 M phosphate, pH 7.6 | Acetone | Room temperature | 4 days | (R)-ester | >99 |

| PPL | 0.01 M phosphate, pH 7.6 | Acetone | Room temperature | 4 days | (S)-alcohol | >99 |

The subsequent oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde can be achieved through various oxidation methods. The efficiency of different oxidation conditions has been documented:

Table 2: Oxidation Conditions for the Conversion of 3,4-Dihydro-2H-pyran-2-methanol to 3,4-Dihydro-2H-pyran-2-carboxaldehyde

| Entry | Conditions | Yield (%) |

|---|---|---|

| 1 | DMSO, (COCl)₂, Et₃N, CH₂Cl₂ | 30 |

| 2 | DMSO, SO₃-pyridine, Et₃N, CH₂Cl₂ | 22 |

| 3 | TPAP, NMO, CH₂Cl₂ | 0 |

| 4 | MnO₂, acetone | 0 |

| 5 | PCC, ether or PCC, CH₂Cl₂ | 0 |

| 6 | Dess-Martin periodinate, CH₂Cl₂ | 25 |

| 7 | BAIB, TEMPO, CH₂Cl₂ | 54 |

Based on these results, the BAIB/TEMPO system in dichloromethane proved most effective for this oxidation, providing a 54% yield.

Direct Synthesis from Furan Derivatives

Another approach to 3,4-dihydro-2H-pyran derivatives involves the oxidation of 3-substituted furfuryl alcohols. This method, described by Justia Patents, involves treating 3-halo-furfuryl alcohol or 3-alkoxy-furfuryl alcohol with a halogen, peracid, or peroxide oxidant, followed by heating to hydrolyze the intermediate.

This one-pot process involves:

- Addition of one equivalent of oxidant to a solution of 3-halo- or 3-alkoxy-furfuryl alcohol

- Maintaining the temperature between -50°C and 50°C during the addition

- Heating the solution to 70-160°C to effect hydrolysis of the intermediate

The acid necessary for the final hydrolysis may be generated in situ or added externally.

Synthesis via Diels-Alder Reaction

2-Substituted-3,4-dihydro-2H-pyrans can also be prepared by reacting α,β-unsaturated carbonyl compounds with vinyl ethers. This process can be catalyzed by a salt of zinc, aluminum, copper, chromium, or zirconium, or by tungstic acid.

The reaction proceeds as follows:

R₂C=CR-CHO + CH₂=CHOR₄ → 2-substituted-3,4-dihydro-2H-pyran

Where R₁, R₂, R₃, and R₄ may represent hydrogen or a hydrocarbon residual group.

Coupling Strategies for Target Compound Synthesis

Reductive Amination Approaches

The most direct route to this compound would involve reductive amination between 3,4-dihydro-2H-pyran-2-carboxaldehyde and (2-methoxypyridin-3-yl)methylamine.

Sodium Triacetoxyborohydride Method

Sodium triacetoxyborohydride (STAB) is a mild reducing agent that shows selectivity for imines over aldehydes and ketones, making it particularly suitable for direct reductive amination.

A typical procedure would involve:

- Mixing 3,4-dihydro-2H-pyran-2-carboxaldehyde with (2-methoxypyridin-3-yl)methylamine in 1,2-dichloroethane (DCE)

- Adding acetic acid as a catalyst

- Adding STAB as the reducing agent

- Stirring at room temperature until completion

The selectivity of STAB in reductive amination protocols has been studied using density functional theory. The transition states for the formation and reduction of the imine intermediate have lower energies than the reduction of the aldehyde, explaining the selectivity of this reagent.

Trichlorosilane Method

Another effective approach for reductive amination involves using trichlorosilane as the reducing agent and tetramethylethylenediamine (TMEDA) as an organic Lewis base activator.

This method is particularly useful for the formation of hindered tertiary amines and could be adapted for the synthesis of our target compound:

- Mixing 3,4-dihydro-2H-pyran-2-carboxaldehyde and (2-methoxypyridin-3-yl)methylamine in dichloromethane

- Adding TMEDA

- Adding trichlorosilane

- Stirring at room temperature for an extended period

Nickel-Catalyzed Reductive Amination

Recent advances in reductive amination include nickel-catalyzed methods that allow for the synthesis of allylic amines. This approach could be relevant if starting from unsaturated precursors.

A general procedure involves:

- Combining an alkene (such as a 3,4-dihydro-2H-pyran derivative), an aldehyde, and an amine or amine equivalent

- Adding Ni(COD)₂ as the catalyst and PCy₃ as the ligand

- Adding Ti(OiPr)₄ as a promoter

- Heating in acetonitrile at elevated temperatures

This method offers good yields and stereoselectivity in many cases, as documented in the literature.

Alternative Coupling Methods

N-Alkylation Approach

An alternative approach would involve the N-alkylation of (2-methoxypyridin-3-yl)methylamine with a suitable 3,4-dihydro-2H-pyran-2-yl derivative bearing a leaving group.

For example, 3,4-dihydro-2H-pyran-2-methanol could be converted to a mesylate or tosylate, which could then undergo nucleophilic substitution with (2-methoxypyridin-3-yl)methylamine:

- Conversion of 3,4-dihydro-2H-pyran-2-methanol to a suitable leaving group (e.g., mesylate, tosylate)

- Reaction with (2-methoxypyridin-3-yl)methylamine in the presence of a base

- Purification of the final product

This approach might be particularly useful when working with stereochemically pure precursors, as it could minimize racemization.

Optimized Synthetic Routes

Based on the available information and established synthetic methodologies, the following optimized routes to this compound are proposed:

Route A: Enzymatic Resolution/STAB Reductive Amination

This route combines the enzymatic resolution approach to obtain enantiomerically pure 3,4-dihydro-2H-pyran-2-carboxaldehyde with STAB reductive amination:

- Enzymatic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran using PPL

- Hydrolysis of the acetate to obtain 3,4-dihydro-2H-pyran-2-methanol

- Oxidation using BAIB/TEMPO to obtain 3,4-dihydro-2H-pyran-2-carboxaldehyde

- Reductive amination with (2-methoxypyridin-3-yl)methylamine using STAB in DCE

This route offers the advantage of stereochemical control and mild reaction conditions.

Route B: Direct Synthesis/Trichlorosilane Reduction

This route utilizes the direct synthesis of 3,4-dihydro-2H-pyran-2-carboxaldehyde from furan derivatives and trichlorosilane reduction:

- Oxidation of 3-substituted furfuryl alcohols to obtain 3,4-dihydro-2H-pyran-2-carboxaldehyde

- Reductive amination with (2-methoxypyridin-3-yl)methylamine using trichlorosilane/TMEDA

This route offers simplicity and potentially higher overall yields.

Analytical Characterization

Complete characterization of this compound would typically include:

Spectroscopic Data

NMR Spectroscopy

The ¹H NMR spectrum would show characteristic signals for:

- The dihydropyran ring protons (typically in the range of δ 1.5-4.5 ppm)

- The methylene bridge between the nitrogen and the pyridine ring (typically around δ 3.5-4.0 ppm)

- The methoxy group (typically around δ 3.8-4.0 ppm)

- The pyridine ring protons (typically in the range of δ 7.0-8.5 ppm)

The ¹³C NMR spectrum would show signals for all carbon atoms in the molecule, including characteristic signals for the methoxy carbon, the carbon at position 2 of the dihydropyran ring, and the pyridine ring carbons.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular formula of the compound. The expected molecular ion for C₁₃H₁₈N₂O₂ would be around m/z 234.1368.

Chromatographic Analysis

HPLC analysis using a chiral column could be used to determine the enantiomeric purity of the compound if a stereoselective synthesis was employed.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydro-2h-pyran-2-yl)-N-((2-methoxypyridin-3-yl)methyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine and pyran rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development and therapeutic research.

Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for 1-(3,4-Dihydro-2h-pyran-2-yl)-N-((2-methoxypyridin-3-yl)methyl)methanamine would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Compounds:

1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxypyridin-3-yl)methyl]methanamine (Compound 36)

- Structure : Replaces the dihydropyran with a 5-fluoro-2-methoxyphenyl-substituted cyclopropane.

- Synthesis : Prepared via General Method C using 2-methoxynicotinaldehyde .

- Analytical Data :

- 1H NMR : δ 7.20–6.70 (m, aromatic protons), 3.85 (s, OCH3), 3.65–3.40 (m, cyclopropane CH2).

- HRMS : Calculated m/z 359.1762, observed m/z 359.1765 .

1-(Benzo[b]thiophen-2-yl)-N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)methanamine (Compound 18)

Comparison Table :

*Estimated based on structural similarity to and .

Functional Group Variations in Methanamine Derivatives

Key Compounds:

N-(4-Chlorobenzyl)-1-(pyridin-3-yl)-N-(thiazol-2-ylmethyl)methanamine (Compound 20)

- Structure : Replaces dihydropyran with pyridine and adds a thiazole group.

- Synthesis : General Method B using 1,3-thiazole-2-carbaldehyde .

- Bioactivity : Thiazole-containing analogs often exhibit enhanced binding to heterocycle-sensitive receptors .

[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine

Comparison Table :

Solubility and Lipophilicity

- Compound 36 : The fluorinated cyclopropane may reduce solubility in polar solvents due to increased hydrophobicity .

Biological Activity

The compound 1-(3,4-Dihydro-2H-pyran-2-yl)-N-((2-methoxypyridin-3-yl)methyl)methanamine represents a unique structure within the realm of organic chemistry, particularly due to its potential biological activities. This article delves into its biological activity, exploring various aspects including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dihydropyran ring and a methoxypyridine moiety. Its molecular formula is , with a molecular weight of approximately 220.28 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O |

| Molecular Weight | 220.28 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not available |

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including E. coli and S. aureus.

Antiparasitic Activity

The compound's structural features suggest potential antiparasitic activity, particularly against malaria parasites. Studies have indicated that modifications to the pyridine and pyran structures can enhance efficacy against Plasmodium falciparum, the causative agent of malaria.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Compounds with similar frameworks have been investigated for their ability to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

The biological activity of This compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in pathogen metabolism or replication.

- Receptor Modulation : It could interact with specific receptors in the host or pathogen, altering signaling pathways that lead to antimicrobial effects.

- Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative damage in cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various derivatives based on the dihydropyran structure against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) for the most active derivative was found to be 32 µg/mL, demonstrating comparable efficacy to standard antibiotics.

Study 2: Antiparasitic Activity

In another investigation focused on malaria treatment, a derivative of the compound was tested in vivo using a mouse model infected with P. falciparum. The results indicated a significant reduction in parasitemia levels when treated with the compound compared to controls.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography using gradients of ethyl acetate/hexane.

(Advanced) How can computational modeling predict its potential as a ligand in coordination chemistry?

Answer:

Density Functional Theory (DFT) calculations can assess ligand properties:

- Geometry Optimization : Determine bond angles and donor atom accessibility (e.g., the amine nitrogen and pyridine/pyran oxygen as potential coordination sites).

- Frontier Molecular Orbital (FMO) Analysis : Evaluate electron-donating capacity (HOMO) and acceptor potential (LUMO) to predict metal-ligand interactions.

- Molecular Electrostatic Potential (MEP) : Identify regions of electron density for binding affinity predictions.

Case Study : Similar pyridine-methanamine derivatives have been used as ligands in lanthanum(III) complexes, with crystallographic data validating computational predictions .

(Basic) What spectroscopic techniques are suitable for structural characterization?

Answer:

- ¹H/¹³C NMR : Assign peaks for the pyran ring (δ 1.5–2.5 ppm for CH₂ groups), pyridine methoxy (δ ~3.8 ppm), and amine protons (δ 1.0–2.5 ppm, broad if free). Compare with databases for 2-methoxypyridine derivatives () .

- ESI-MS : Confirm molecular weight ([M+H]+ ion) and fragmentation patterns.

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹) from the pyran and methoxy groups.

Validation : Use elemental analysis (C, H, N) to verify purity.

(Advanced) How can stability under varying pH conditions be evaluated for biological applications?

Answer:

- pH-Dependent Stability Assays :

- Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C.

- Monitor degradation via HPLC or UV-Vis spectroscopy (e.g., λmax shifts due to protonation/deprotonation).

- Quantify half-life (t₁/₂) using kinetic modeling.

Q. Findings from Analogues :

- Dihydropyran derivatives show reduced stability under strongly acidic conditions (pH < 3) due to ring-opening reactions .

- Methoxypyridine groups enhance resistance to hydrolysis at neutral pH .

(Basic) What are the critical physicochemical parameters for solubility optimization?

Answer:

- LogP Calculation : Estimate hydrophobicity (e.g., using software like MarvinSuite). The methoxy group increases polarity, while the dihydropyran ring contributes to lipophilicity.

- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers. Pyridine derivatives often show improved solubility in polar aprotic solvents .

- pKa Determination : Use potentiometric titration to identify ionizable groups (amine: pKa ~9–10; pyridine nitrogen: pKa ~4–5).

(Advanced) What strategies mitigate racemization during asymmetric synthesis?

Answer:

- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) to the amine during synthesis.

- Low-Temperature Reactions : Conduct steps below –20°C to slow epimerization.

- Catalytic Asymmetric Hydrogenation : Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective reduction of imine intermediates .

Validation : Analyze enantiomeric excess (ee) via chiral HPLC or optical rotation.

(Basic) How is the compound’s purity validated for pharmacological studies?

Answer:

- HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) gradient. Look for single peak at λ = 254 nm.

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profile; impurities often alter melting points.

- Residual Solvent Analysis : Conduct GC-MS to detect traces of DMF or THF from synthesis .

(Advanced) Can this compound act as a precursor for bioactive molecule libraries?

Answer:

Yes, via functional group diversification:

- Amine Alkylation : React with aryl halides or acyl chlorides to generate secondary/tertiary amines.

- Click Chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition (e.g., modifying the pyran ring with propargyl groups) .

- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling to append aryl/heteroaryl groups to the pyridine ring .

Case Study : Similar methanamine derivatives have been explored as kinase inhibitors or antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.